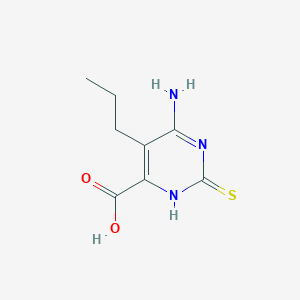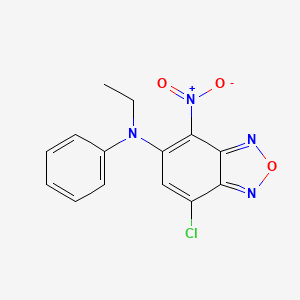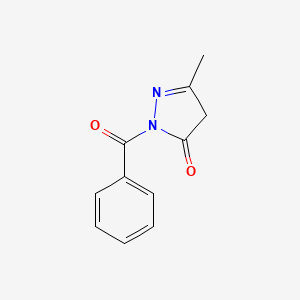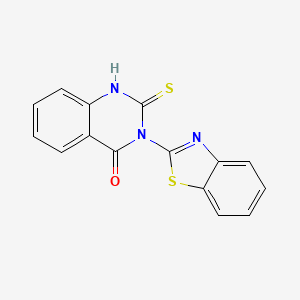![molecular formula C7H9N3S B12918236 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine CAS No. 112230-26-9](/img/structure/B12918236.png)
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thiopyrano[3,2-d]pyrimidines. These compounds are characterized by a fused ring system containing both sulfur and nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminopyrimidine with a thiol compound under acidic conditions to form the thiopyrano ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes such as phosphodiesterases.
Biology: The compound is used in studies related to cellular signaling pathways and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate cAMP signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dioxo-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine: This compound is similar in structure but contains additional oxygen atoms, which can affect its chemical properties and biological activity.
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine: Another related compound with a morpholino group, which can influence its pharmacological profile.
Uniqueness
7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
112230-26-9 |
|---|---|
Fórmula molecular |
C7H9N3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H9N3S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2,(H2,8,9,10) |
Clave InChI |
KUGIITZFWSHTAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=NC=N2)N)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)



![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)



![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)

